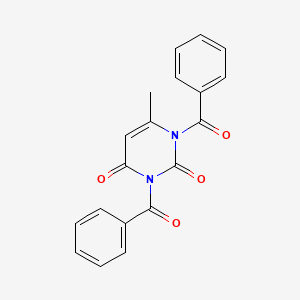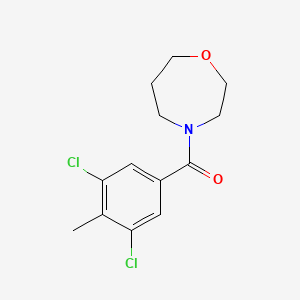![molecular formula C13H10ClN5O2S B5655869 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5655869.png)
4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Descripción general
Descripción
The compound 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical entity characterized by the presence of a tetrazole group, a sulfonyl functional group, and a chlorobenzene ring. While the specific compound details are not directly available, related research on tetrazole derivatives provides insights into their structural, chemical, and potential biological relevance.
Synthesis Analysis
The synthesis of similar tetrazole compounds involves multi-step chemical reactions, typically starting from benzene derivatives. The methods may involve cyclization reactions, substitution, and the introduction of the sulfonyl and tetrazole groups. These processes require precise conditions to ensure the correct formation of the tetrazole ring and the incorporation of the sulfonyl and chlorophenyl groups.
Molecular Structure Analysis
Tetrazole derivatives, including those related to 4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, generally exhibit planar tetrazole rings. The molecular structure is determined by X-ray crystallography, showcasing the spatial arrangement of atoms and the presence of hydrogen bonds that influence the compound's stability and reactivity. The molecular docking studies can provide insights into the orientation and interaction of the molecules within biological systems.
Chemical Reactions and Properties
These compounds typically engage in reactions characteristic of sulfonamides and tetrazoles. They can participate in hydrogen bonding due to the presence of nitrogen atoms and the sulfonamide group, affecting their solubility and biological interactions. Their chemical behavior also includes potential reactivity towards electrophiles and nucleophiles, influenced by the electron-withdrawing effects of the sulfonyl and chloro groups.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are defined by the compound's molecular framework. The crystallography studies reveal the compound's solid-state structure, impacting its dissolution, bioavailability, and storage conditions.
Chemical Properties Analysis
The chemical properties are centered around the compound's reactivity due to its functional groups. The acidity of the tetrazole ring, the potential for forming salts, and the reactivity of the sulfonyl group towards nucleophilic substitution are significant. These properties are crucial for the compound's potential biological activities and chemical stability.
- Docking studies and crystal structure of tetrazole derivatives (Al-Hourani et al., 2015).
- Synthesis and crystal structure of N-[(dimethylamino)methylidene] tetrazole derivatives (Al-Hourani et al., 2016).
- Synthesis and biochemical evaluation of sulfonamides (Röver et al., 1997).
Mecanismo De Acción
Target of Action
Tetrazoles, a key component of the compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Pharmacokinetics
Tetrazoles are known to have a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Propiedades
IUPAC Name |
4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c14-10-1-7-13(8-2-10)22(20,21)16-11-3-5-12(6-4-11)19-9-15-17-18-19/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPIYTXFVAULHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324186 | |
| Record name | 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57259516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | |
CAS RN |
878934-77-1 | |
| Record name | 4-chloro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[rel-(1S,5R)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5655791.png)
![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5655794.png)

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5655825.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655845.png)
![2-(3-methoxypropyl)-8-(1H-pyrrol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5655849.png)
![9-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5655857.png)
![1-acetyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5655862.png)
![3-amino-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5655866.png)

![N'-{2-[8-(cyclopropylmethyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5655880.png)
![8-(6-cyclopropyl-4-pyrimidinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5655890.png)
![2-[(2-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5655901.png)
![1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5655909.png)